Cas no 1504666-35-6 (1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amine)

1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amine
- 1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine
- EN300-1740939
- 1504666-35-6
-
- インチ: 1S/C14H17NO/c1-13(2,14(15)6-7-14)11-3-4-12-10(9-11)5-8-16-12/h3-5,8-9H,6-7,15H2,1-2H3
- InChIKey: XTQYBLCDIKCNFE-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2=C1C=CC(=C2)C(C)(C)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740939-0.25g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1740939-10.0g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1740939-5.0g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1740939-1.0g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1740939-10g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1740939-2.5g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1740939-0.1g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1740939-0.05g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1740939-0.5g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1740939-1g |
1-[2-(1-benzofuran-5-yl)propan-2-yl]cyclopropan-1-amine |
1504666-35-6 | 1g |
$1272.0 | 2023-09-20 |
1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amine 関連文献
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1-2-(1-benzofuran-5-yl)propan-2-ylcyclopropan-1-amineに関する追加情報
Introduction to 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine (CAS No. 1504666-35-6)
1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine (CAS No. 1504666-35-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The chemical structure of 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine is composed of a cyclopropane ring substituted with a propan-2-yl group and a benzofuran moiety. The benzofuran ring, a heterocyclic aromatic compound, is known for its biological activity and has been extensively studied in the context of drug discovery. The cyclopropane ring, on the other hand, imparts rigidity to the molecule, which can influence its pharmacokinetic properties and binding affinity to biological targets.
Recent studies have highlighted the potential of 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine as a lead compound for the development of novel therapeutics. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are targets for a significant proportion of approved drugs. Preliminary data suggest that 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine can selectively bind to specific GPCRs, potentially modulating their activity and downstream signaling pathways.
In addition to its potential as a GPCR modulator, 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-amine has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are major health concerns worldwide. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that 1-2-(1-Benzofuran-5-yl)propan-2-ylcyclopropan-1-am ine may have therapeutic potential in treating inflammatory conditions.
The pharmacokinetic profile of 1-2-(1-Benzofuran-5-y)propan-2-ycyclopropane-1-amin< strong>e) has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows it to cross cell membranes efficiently, while its metabolic stability ensures prolonged bioavailability. These characteristics make it an attractive candidate for further drug development.
Safety and toxicity assessments are critical components of drug development, and initial studies on < strong > 1 - 2 - ( 1 - Benzofuran - 5 - y l ) p r o p a n - 2 - y l c y c l o p r o p a n e - 1 - a m i n e s t r o n g > have shown promising results. In vitro cytotoxicity assays using various cell lines have indicated low cytotoxicity at therapeutic concentrations. Additionally, animal studies have not reported any significant adverse effects at doses relevant to therapeutic use. These findings suggest that this compound has a favorable safety profile, which is essential for advancing it through clinical trials.
The potential applications of < strong > 1 - 2 - ( 1 - Benzofuran - 5 - y l ) p r o p a n - 2 - y l c y c l o p r o p a n e - 1 - a m i n e s t r o n g > extend beyond its direct therapeutic effects. Its unique chemical structure makes it an excellent candidate for use as a tool compound in academic and industrial research settings. Researchers can utilize this compound to probe the mechanisms of action of GPCRs and other biological targets, contributing to our understanding of cellular signaling pathways and disease mechanisms.
In conclusion, < strong > 1 - 2 - ( 1 - Benzofuran - 5 - y l ) p r o p a n - 2 - y l c y c l o p r o p a n e - 1 - a m i n e s t r o n g > (CAS No. 1504666–35–6) represents an exciting new avenue in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and potential clinical application. As research in this area continues to advance, we can expect to see more insights into the therapeutic potential of this compound and its role in addressing unmet medical needs.
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